molecular formula C24H27NO6S B281452 ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281452
M. Wt: 457.5 g/mol
InChI Key: FTWPZIJZHKEGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzofuran core The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides (Cl⁻, Br⁻) or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 5-[butanoyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H27NO6S/c1-6-8-22(26)25(32(28,29)21-12-9-15(3)13-16(21)4)18-10-11-20-19(14-18)23(17(5)31-20)24(27)30-7-2/h9-14H,6-8H2,1-5H3

InChI Key

FTWPZIJZHKEGQZ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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